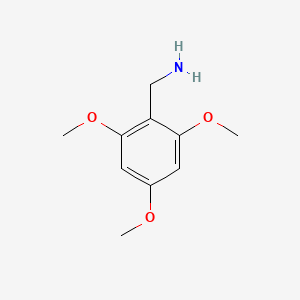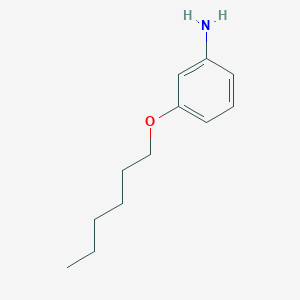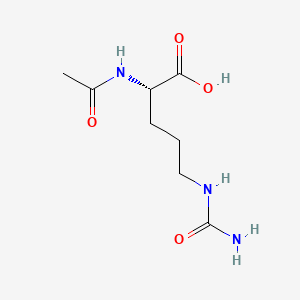![molecular formula C11H12N2OS B1269044 N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine CAS No. 384858-14-4](/img/structure/B1269044.png)
N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine
Übersicht
Beschreibung
N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine (MTA) is an organic compound with a unique structure and a wide range of applications in scientific research. MTA is an important component of many chemical reactions and is used in a variety of laboratory experiments. MTA has a variety of biochemical and physiological effects and is used to study a number of biological processes. In
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Mechanisms and Binge Eating
N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine and related compounds have been studied for their potential role in modulating feeding, arousal, stress, and drug abuse, primarily through the orexin (OX) receptors. In particular, certain analogs of this compound, like SB-649868, have been found to selectively reduce binge eating in animal models without affecting standard food intake. This indicates a significant role of orexin-1 receptor (OX1R) mechanisms in binge eating, suggesting that antagonism at OX1R could be a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Stress-Related Disorders and Anxiety
Another analog, SSR125543A, has been investigated for its potential in treating stress-related disorders. It acts as a corticotrophin-releasing factor (CRF) receptor antagonist and has shown efficacy in rodent models of anxiety and depression. This compound and similar ones could be potential candidates for treating depression and certain forms of anxiety disorders due to their clear-cut anxiolytic-like activity in models involving inescapable stress (Griebel et al., 2002).
Metabolic Pathways and Toxicity
The metabolism and potential toxicity of thiazoles have been a subject of research. For example, compounds like 2-(thiazol-4-yl)benzimidazole (thiabendazole) have been examined for the formation of ring cleavage products, indicating complex metabolic pathways that could lead to toxic metabolites, such as thioamides and alpha-dicarbonyl fragments (Mizutani et al., 1994).
Neuroprotective Effects
N-(substituted benzothiazol-2-yl)amide derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effect. One such derivative displayed promising neuroprotective effects by lowering levels of malondialdehyde and lactate dehydrogenase, suggesting potential leads in the search for safer and effective anticonvulsants with neuroprotective effects (Hassan et al., 2012).
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-14-10-4-2-9(3-5-10)8-13-11-12-6-7-15-11/h2-7H,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBFQWDWWRXAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325725 | |
| Record name | N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202628 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |
CAS RN |
384858-14-4 | |
| Record name | N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1268993.png)

